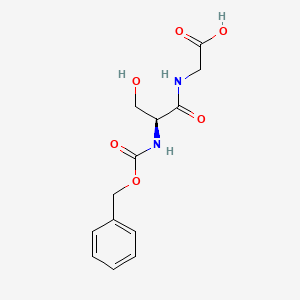

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

描述

Molecular Identity and Basic Properties

The compound (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid exhibits well-defined molecular characteristics that establish its chemical identity. The substance is formally registered under Chemical Abstracts Service number 30735-20-7, providing unambiguous identification within chemical databases. The molecular formula C₁₃H₁₆N₂O₆ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and six oxygen atoms, yielding a calculated molecular weight of 296.28 daltons. This molecular composition reflects the dipeptide nature of the compound, incorporating both serine and glycine residues with benzyloxycarbonyl protection.

The compound's structural integrity is further confirmed through its MDL number MFCD00191149, which serves as an additional identifier in chemical information systems. The systematic characterization reveals that this substance belongs to the class of protected amino acid derivatives, specifically designed for peptide synthesis applications. The molecular structure incorporates a benzyloxycarbonyl protecting group attached to the amino terminus of a serine-glycine dipeptide sequence, creating a stable intermediate suitable for further synthetic transformations.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 30735-20-7 | |

| Molecular Formula | C₁₃H₁₆N₂O₆ | |

| Molecular Weight | 296.28 g/mol | |

| MDL Number | MFCD00191149 | |

| Purity Specification | 98% minimum |

属性

IUPAC Name |

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXHDNMVYUDOE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427075 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30735-20-7 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid typically involves:

- Protection of the serine amino group with a benzyloxycarbonyl (Cbz) group.

- Activation of the carboxyl group of the protected serine or glycine derivative.

- Peptide bond formation via coupling with glycine or its derivatives.

- Purification of the dipeptide product.

Protection of Serine

The serine amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent side reactions during peptide bond formation. This is commonly achieved by reacting serine with benzyl chloroformate under basic conditions, yielding Cbz-serine derivatives.

Peptide Coupling

The key step is the formation of the amide bond between the Cbz-protected serine and glycine. This is generally performed using carbodiimide-mediated coupling agents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve yield

Typical conditions involve dissolving the Cbz-serine and glycine (or glycine derivatives) in anhydrous solvents like dichloromethane (DCM), adding a base such as N-ethyl-N-isopropylpropan-2-amine (commonly known as DIPEA), followed by HOBt and EDC at low temperature (0°C) and stirring overnight at ambient temperature.

Purification

The crude product is purified by flash chromatography on silica gel, using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) to isolate the pure dipeptide acid.

Alternative Synthetic Routes

- Methyl esters of Cbz-protected amino acids can be used as intermediates, which are then hydrolyzed to the free acid after coupling.

- Use of other coupling reagents or additives (e.g., DCC, HATU) may be employed depending on the scale and desired purity.

- The Mitsunobu reaction has been explored for related compounds but is less favored due to side reactions and epimerization issues.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Serine protection | Benzyl chloroformate, base (e.g., NaHCO3), aqueous/organic solvent | Formation of Cbz-serine with high selectivity |

| Peptide coupling | Cbz-serine + glycine, EDC (1.1 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DCM, 0°C to RT, overnight | High yield of dipeptide acid, minimal racemization |

| Purification | Flash chromatography on silica gel | Pure this compound obtained |

| Optional ester hydrolysis | If methyl ester intermediate used, hydrolysis with aqueous base (NaOH) | Conversion to free acid form |

Research Findings and Optimization

- The use of HOBt in combination with EDC significantly reduces racemization at the chiral center of serine, preserving the (S)-configuration.

- Cooling the reaction mixture during coupling (0°C) helps control side reactions and improves stereochemical integrity.

- The benzyloxycarbonyl group is stable under these conditions and can be removed later by catalytic hydrogenation if needed.

- Alternative bases such as triethylamine or N-methylmorpholine can be used but DIPEA offers better solubility and reaction control.

- The reaction solvent choice (dry DCM) is critical for solubility and reaction efficiency.

- Flash chromatography remains the preferred purification method for laboratory scale synthesis, ensuring high purity and yield.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Protecting group | Benzyloxycarbonyl (Cbz) | Protects amino group, stable in coupling |

| Coupling agent | EDC + HOBt | Efficient amide bond formation, low racemization |

| Base | DIPEA (2.5 equiv) | Neutralizes acid, promotes coupling |

| Solvent | Dry dichloromethane (DCM) | Good solubility, inert |

| Temperature | 0°C to room temperature | Controls reaction rate and stereochemistry |

| Reaction time | Overnight (12-16 hours) | Complete coupling |

| Purification method | Flash chromatography | High purity isolation |

化学反应分析

Types of Reactions

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection or other nucleophiles for functional group exchange.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Research

One of the prominent applications of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid is in the development of anticancer agents. This compound serves as an intermediate in synthesizing lactivicin analogs, which have demonstrated cytotoxic activity against cancer cell lines. Research indicates that derivatives of this compound exhibit selective toxicity towards various cancer types, making it a valuable candidate for further drug development .

1.2 Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By modulating the pathways involved in neurodegeneration, this compound may contribute to the development of therapeutic strategies for neurodegenerative disorders .

Synthetic Biology

2.1 Peptide Synthesis

In synthetic biology, this compound is utilized as a building block in peptide synthesis. Its ability to form stable amide bonds makes it an essential component in constructing peptides with specific biological activities. The incorporation of this compound into peptide chains allows researchers to explore novel peptide-based therapeutics and biomaterials .

2.2 Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, particularly targeting serine proteases. By acting as a substrate mimic, it helps elucidate the mechanisms of enzyme action and inhibition. This application is crucial for understanding various biological processes and developing inhibitors for therapeutic use .

Biochemical Applications

3.1 Metabolic Pathway Analysis

In biochemical research, this compound is used to investigate metabolic pathways involving serine and related amino acids. Its structural similarity to natural substrates allows researchers to study metabolic flux and regulatory mechanisms in cellular systems .

3.2 Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly for targeted therapy in cancer treatment. Its ability to form stable conjugates with therapeutic agents enhances the efficacy and specificity of drug delivery, minimizing side effects associated with conventional therapies .

Data Summary Table

作用机制

The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of biological processes.

相似化合物的比较

Structural and Functional Insights

- Hydrophilicity vs. Lipophilicity : The hydroxy group in the target compound enhances water solubility compared to cyclohexyl () or phenyl () analogs. This property is critical for bioavailability in aqueous environments.

- Biological Activity : Indole-containing analogs () may exhibit enhanced binding to serotonin receptors or enzyme active sites due to aromatic π-π interactions.

- Synthetic Utility : Branched alkyl chains () or cyclohexyl groups () improve resistance to proteolytic degradation, making them suitable for stable peptide therapeutics.

Pharmacological Relevance

- Antiviral Potency : Cyclohexyl-substituted analogs (e.g., Acid 5) demonstrate high cellular uptake and antiviral activity, attributed to their lipophilic nature and stability in biological membranes .

- Enzyme Inhibition : Hydroxy-containing analogs may act as transition-state mimics in protease inhibition, leveraging hydrogen bonding with catalytic residues.

Limitations and Challenges

- Stereochemical Complexity : The (S)-configuration at the hydroxypropanamido position necessitates chiral resolution techniques, increasing synthetic costs.

- Metabolic Instability: While Cbz groups are cleavable under mild hydrogenolysis, hydroxy groups may predispose compounds to glucuronidation or sulfation in vivo.

生物活性

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid, also known as Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C12H15NO5

- Molecular Weight : 253.25 g/mol

- CAS Number : 14464-15-4

- Structure : The compound features a benzyloxycarbonyl group attached to an amino group, which is further connected to a hydroxypropanate moiety.

Synthesis

The synthesis typically involves the esterification of 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with methanol under reflux conditions. This process ensures complete conversion to the ester form, which is then purified through recrystallization .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Protein-Ligand Interactions : It serves as a model compound for studying protein-ligand interactions, particularly in the context of enzyme mechanisms and drug design .

- Prodrug Potential : Its structure allows it to function as a prodrug, facilitating targeted drug delivery by releasing active pharmaceutical ingredients at specific sites within the body .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

- Neuroprotective Effects : Some studies have reported neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease treatments .

Data Table: Biological Activities and Properties

Case Studies

- Cancer Treatment : A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound derivatives. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, indicating potential for development as an anticancer agent .

- Neurodegenerative Disease Research : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results suggested that it could reduce oxidative stress and neuronal apoptosis, highlighting its therapeutic potential in neurodegenerative disorders .

常见问题

Q. What are the key synthetic challenges in preparing (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound contains a benzyloxycarbonyl (Cbz) protecting group and a hydroxypropanamido moiety, which require careful handling to avoid premature deprotection or racemization.

- Stepwise Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies to assemble the backbone. The Cbz group should be introduced via benzyl chloroformate under basic conditions (pH 8–9) .

- Reaction Optimization : Test coupling agents like HATU or DIC/HOBt for amide bond formation. Monitor reaction efficiency via LC-MS to identify side products (e.g., diketopiperazine formation).

- Data Table :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HATU | DMF | 25 | 78 | 95% |

| DIC/HOBt | DCM | 0–4 | 65 | 90% |

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (80:20) to confirm enantiomeric excess (>98% for the S-configuration) .

- NMR Analysis : Assign peaks for the Cbz group (δ 7.3–7.4 ppm, aromatic protons) and hydroxypropanamido (δ 4.2–4.5 ppm, α-proton). Compare with reference spectra of similar Cbz-protected amino acids .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight ([M+H]+: calc. 353.3, observed 353.4) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the Cbz group. Avoid exposure to moisture, which can degrade the hydroxypropanamido moiety .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free amine or carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational flexibility in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to analyze backbone dihedral angles. Key parameters include ϕ (N–Cα) and ψ (Cα–C) angles of the hydroxypropanamido group .

- QM/MM Calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydrogen-bonding interactions between the hydroxyl group and adjacent carbonyls .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Orthogonal Assays : Test the compound in both fluorescence-based (e.g., FRET) and radiometric enzyme assays (e.g., [³²P]-ATP incorporation) to rule out assay-specific artifacts .

- Metabolite Profiling : Use LC-MS/MS to identify in situ degradation products that might interfere with activity measurements .

Q. How does the hydroxypropanamido moiety influence solubility and membrane permeability?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficients using shake-flask methods. Compare with analogs lacking the hydroxyl group (e.g., 3-cyanopropanoic acid derivatives) .

- Caco-2 Permeability Assay : Assess apical-to-basal transport at 10 µM. Use propranolol as a high-permeability control .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate?

- Methodological Answer :

- pH-Dependent Stability Study : Incubate the compound in buffers (pH 2–7.4) at 37°C. Analyze degradation kinetics via HPLC:

| pH | Half-life (hr) | Major Degradation Product |

|---|---|---|

| 2 | 1.5 | Free amine |

| 7.4 | >48 | None |

- Mechanistic Insight : The Cbz group is labile under strong acidic conditions, leading to cleavage. Use trifluoroacetic acid (TFA) scavengers (e.g., triisopropylsilane) during synthesis .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。